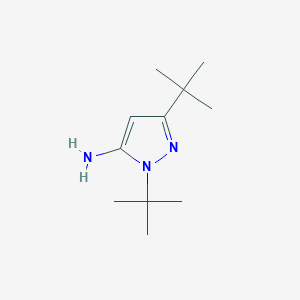
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-HO-PCP, is an anesthetic and hallucinogenic drug that has been studied for its potential therapeutic applications. It has been used in laboratory experiments to study its effects on the central nervous system.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has been studied for its potential therapeutic applications. It has been used in laboratory experiments to study its effects on the central nervous system. It has been found to have analgesic, sedative, and anesthetic effects and has been used in the treatment of chronic pain, anxiety, and depression. It has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce cravings and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is not yet fully understood. However, it is believed to act on several neurotransmitters, including serotonin and glutamate. It has been found to bind to the serotonin 5-HT2A receptor, which is thought to be involved in its hallucinogenic effects. It is also believed to inhibit the reuptake of glutamate, which is thought to be responsible for its anesthetic effects.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has been found to have a range of biochemical and physiological effects. It has been found to cause drowsiness, sedation, and decreased motor coordination. It has also been found to cause hallucinations, altered perception of time, and changes in mood. At higher doses, it can cause delirium and disorientation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively long duration of action, which makes it ideal for studies that require prolonged observation. It also has a low toxicity, which makes it safe for use in laboratory experiments. However, it has a narrow therapeutic window, which makes it difficult to dose accurately in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one. It could be used to develop new treatments for chronic pain, anxiety, and depression. It could also be used to study the effects of hallucinogens on the brain and to develop new treatments for drug addiction. Additionally, it could be used to study the effects of anesthetics on the central nervous system and to develop new anesthetics. Finally, it could be used in laboratory experiments to study the effects of various drugs on the body and to develop new drugs.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRXEZQUYSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amine](/img/structure/B1462486.png)

![(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine](/img/structure/B1462488.png)


![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)
![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

